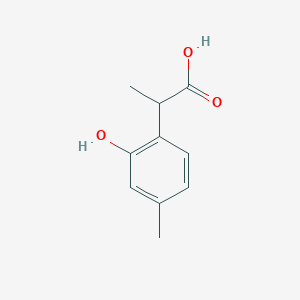
2-(2'-Hydroxy-4'-methylphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Hydroxy-4’-methylphenyl)propionic acid can be achieved through various methods. One common approach involves the esterification of (R,S)-2-(4-methylphenyl)propionic acid using enzymatic methods . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for 2-(2’-Hydroxy-4’-methylphenyl)propionic acid often involve the use of inorganic bases such as sodium carbonate or potassium carbonate, and organic solvents like carbon chlorides, nitriles, and ethers .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Hydroxy-4’-methylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2’-Hydroxy-4’-methylphenyl)propionic acid can yield a corresponding ketone or aldehyde .
Applications De Recherche Scientifique
2-(2’-Hydroxy-4’-methylphenyl)propionic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2’-Hydroxy-4’-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the metabolism of certain compounds in biological systems . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(2’-Hydroxy-4’-methylphenyl)propionic acid include:
- Thymol (CAS#89-83-8)
- 9-Hydroxythymol (CAS#61955-76-8)
- 8,9-Dihydroxy-10-isobutyryloxythymol (CAS#107109-97-7)
- 8-Hydroxy-9,10-diisobutyryloxythymol (CAS#22518-08-7)
- 5-Isopropyl-2-methylphenol (CAS#499-75-2)
Uniqueness
What sets 2-(2’-Hydroxy-4’-methylphenyl)propionic acid apart from these similar compounds is its specific molecular structure, which imparts unique biological activities and chemical reactivity .
Propriétés
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFRVASYEAWIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














